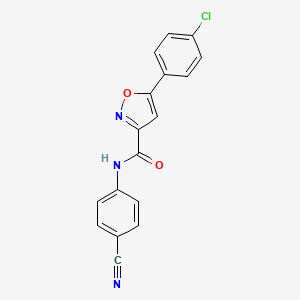

![molecular formula C21H23ClN4O2S B4620888 2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)

2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules similar to the one often involves multi-step reactions, including the formation of triazole rings and subsequent functionalization. For example, Turan-Zitouni et al. (2005) described the synthesis of triazole derivatives through the reaction of propionic acid hydrazides with aryl/alkyl isothiocyanates, followed by alkali cyclization to yield mercaptotriazoles, which are further reacted to produce various derivatives (Turan-Zitouni et al., 2005).

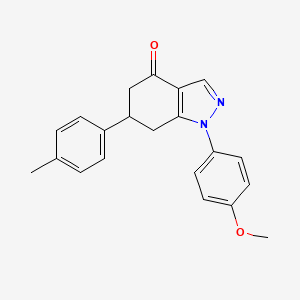

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the arrangement of atoms and the spatial configuration, is crucial for understanding their chemical behavior. X-ray diffraction analysis is commonly used for this purpose. For instance, Xue et al. (2008) reported on the crystal structure of a related triazole compound, providing insights into the dihedral angles and molecular interactions that stabilize the crystal structure (Xue et al., 2008).

Chemical Reactions and Properties

The reactivity of triazole compounds includes their ability to undergo various chemical reactions, such as S-alkylation and cyclization. Hu Yu-sen (2009) synthesized N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, showcasing the chemical versatility of triazole derivatives (Hu Yu-sen, 2009).

Applications De Recherche Scientifique

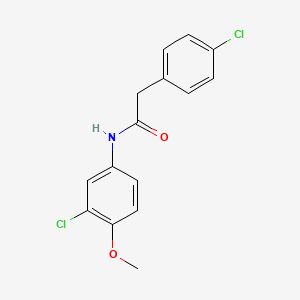

Radiosynthesis of Herbicides and Safeners

- The study by Latli and Casida (1995) discusses the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides, which are important for understanding their metabolism and mode of action in agricultural settings. This research could provide insights into the synthesis and application of similar compounds in agricultural sciences (Latli & Casida, 1995).

Antimicrobial Evaluation of Novel Imines and Thiazolidinones

- Fuloria et al. (2009) synthesized and evaluated the antimicrobial activity of novel imines and thiazolidinones derived from a chloroacetanilide precursor. This indicates the potential biomedical applications of similar chloroacetamide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Metabolism of Chloroacetamide Herbicides

- Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the toxicological and environmental relevance of these compounds. This research could be related to understanding the metabolic pathways and potential toxicological impacts of similar compounds (Coleman et al., 2000).

NMR Study of a Novel 1,3,4-Oxadiazole Derivative

- The work by Li Ying-jun (2012) on the NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety offers insights into the structural analysis and characterization techniques that could be applicable to studying the specified chemical compound (Li Ying-jun, 2012).

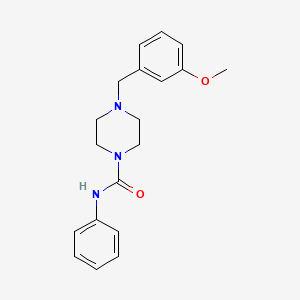

Chemoselective Acetylation for Antimalarial Drugs

- The research by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing intermediates of antimalarial drugs showcases the pharmaceutical applications of acetylation reactions in drug development (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

2-[[5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2S/c1-4-26-19(12-28-18-9-8-16(22)11-15(18)3)24-25-21(26)29-13-20(27)23-17-7-5-6-14(2)10-17/h5-11H,4,12-13H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXDIRXBUWMYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)COC3=C(C=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)

![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)

![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)

![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)

![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)

![N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4620882.png)

![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)

![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)